![molecular formula C19H18F3N3S B2844146 2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 478077-00-8](/img/structure/B2844146.png)
2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Applications
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their anticancer properties. Novel compounds synthesized by linking benzothiazole with different scaffolds, such as isoxazolines and piperazines, have shown potent cytotoxic activities against various cancer cell lines. For example, a study by Sathish Byrappa et al. (2017) on isoxazoline-linked benzothiazoles revealed potent cytotoxic and antineoplastic activities in mammalian cancer cells (Byrappa, Harsha Raj, Kungyal, Kudva, Salimath, & Lokanatha Rai, 2017). Similarly, M. Abdelgawad et al. (2013) synthesized a series of benzothiazoles and benzoxazoles showing significant antitumor activity, especially against human breast cancer cell lines (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).
Anti-Tubercular Activity
Research into anti-tubercular agents has also been a significant application area. Kalaga Mahalakshmi Naidu et al. (2016) reported the synthesis of novel compounds with moderate to very good anti-tubercular activity against Mycobacterium tuberculosis strains, highlighting the therapeutic potential of benzothiazole derivatives in treating tuberculosis (Naidu, Srinivasarao, Agnieszka, Ewa, Murali Krishna Kumar, & Chandra Sekhar, 2016).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial properties of benzothiazole derivatives have been extensively studied, with several compounds exhibiting potent activities against a variety of bacterial and fungal strains. For instance, the synthesis of novel derivatives incorporating piperazine and benzothiazole structures has led to compounds with significant antimicrobial activities, as demonstrated in studies by N. Patel et al. (2011) and M. Murty et al. (2013), which showcased the potential of these compounds as antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Murty, Ramalingeswara Rao, Katiki, Nath, & Anto, 2013).
Antidiabetic and Antihistamine Effects
Additionally, the antidiabetic and antihistamine effects of benzothiazole derivatives have been explored, indicating the versatility of this chemical scaffold in medicinal chemistry. G. Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, showing potential for further development as therapeutic agents (Le Bihan, Rondu, Pelé-Tounian, Wang, Lidy, Touboul, Lamouri, Dive, Huet, Pfeiffer, Renard, Guardiola‐Lemaître, Manechez, Pénicaud, Ktorza, & Godfroid, 1999). Meanwhile, K. Walczyński et al. (1999) prepared benzothiazole derivatives as H3-antagonists with H1 blocking activities, highlighting their potential in treating histamine-related disorders (Walczyński, Guryn, Zuiderveld, & Timmerman, 1999).
Eigenschaften
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3S/c20-19(21,22)15-5-3-4-14(12-15)13-24-8-10-25(11-9-24)18-23-16-6-1-2-7-17(16)26-18/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMZXLYVVXJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(p-tolyl)ethan-1-one](/img/structure/B2844063.png)
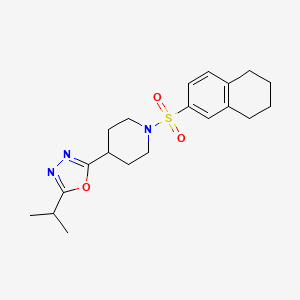
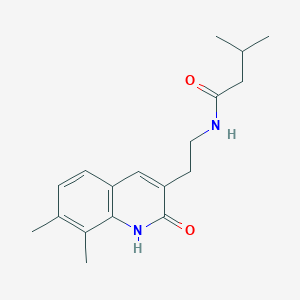
![4-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2844067.png)
![6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2844070.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844072.png)
![3,6-Dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844073.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine](/img/structure/B2844076.png)
![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2844078.png)
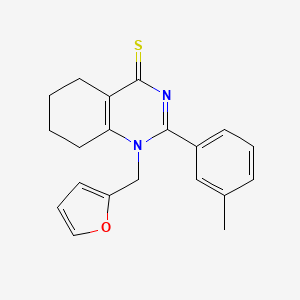
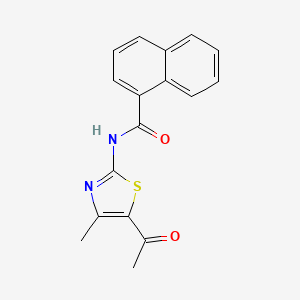
![5-Methyl-3-(4-nitrophenyl)sulfanyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B2844082.png)
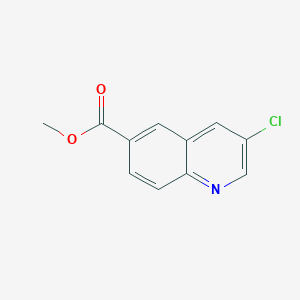
![{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2844086.png)